
7-Cysteinyldehydroretronecine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Cysteinyldehydroretronecine, also known as this compound, is a useful research compound. Its molecular formula is C11H16N2O3S and its molecular weight is 256.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the recommended protocols for synthesizing and characterizing 7-Cysteinyldehydroretronecine?
Synthesis should follow rigorous organic chemistry protocols, including detailed documentation of reaction conditions (solvents, catalysts, temperature). Characterization requires multi-modal analytical validation:
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) for structural elucidation.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and purity.
- Chromatographic methods (HPLC, TLC) to assess purity (>95% recommended for biological assays).
Experimental details must adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry), with supplemental data for reproducibility .
Q. How should researchers design a study to investigate the biological activity of this compound?
Use the PICO framework (Population, Intervention, Comparison, Outcome) to define objectives. For in vitro studies:
- Cell lines : Select models relevant to the compound’s hypothesized activity (e.g., hepatocytes for toxicity studies).
- Dose-response curves : Include a wide concentration range (nM to mM) to identify IC₅₀/EC₅₀ values.
- Controls : Use positive (known inhibitors/agonists) and negative (vehicle-only) controls.
For in vivo studies, adhere to ethical guidelines for animal models, including sample size justification and randomization .
Q. What literature review strategies are critical for contextualizing this compound research?
- Systematic searches : Use databases like PubMed, SciFinder, and Web of Science with keywords (e.g., “pyrrolizidine alkaloid derivatives,” “hepatotoxicity”).
- Critical appraisal : Prioritize peer-reviewed studies with robust methodologies (e.g., controlled experiments, statistical validation).
- Gap analysis : Identify understudied areas (e.g., long-term metabolic fate, species-specific toxicity) to frame novel hypotheses .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Contradictions often arise from variability in:
- Compound purity : Verify via orthogonal methods (e.g., elemental analysis, NMR).
- Experimental models : Compare outcomes across cell lines (e.g., primary vs. immortalized hepatocytes) or animal species.
- Analytical techniques : Cross-validate results using LC-MS/MS for metabolite profiling and transcriptomics for mechanistic insights.
Publish raw data and statistical code to enable meta-analyses .
Q. What advanced methodologies are suitable for studying the metabolic pathways of this compound?
- Isotope labeling : Use ¹⁴C or deuterated analogs to trace metabolic intermediates in in vitro microsomal assays.
- Multi-omics integration : Combine metabolomics (LC-HRMS), proteomics (SILAC), and transcriptomics (RNA-seq) to map hepatic metabolism.
- Computational modeling : Apply tools like Molecular Dynamics (MD) simulations to predict enzyme-substrate interactions (e.g., CYP450 isoforms) .
Q. How can researchers address missing data in longitudinal studies of 7-Cysteinyldehydroretnonecine exposure?
Implement multiple imputation techniques (Rubin’s framework) to handle missing data while preserving statistical power. Validate imputation models with sensitivity analyses (e.g., comparing complete-case vs. imputed datasets). Pre-register analysis plans to minimize bias .
Q. What strategies optimize reproducibility in mechanistic studies of this compound?
- Pre-registration : Document hypotheses, protocols, and analysis plans on platforms like Open Science Framework.
- Blinded experiments : Separate sample preparation and data analysis roles to reduce observer bias.
- Reagent validation : Use certified reference materials and lot-tracking for critical reagents (e.g., enzymes, antibodies) .
Q. Methodological Frameworks
Q. How to apply the FINER criteria to evaluate research questions on this compound?
- Feasible : Ensure access to specialized equipment (e.g., LC-MS, animal facilities).
- Novel : Target gaps like epigenetic effects or cross-species comparative toxicology.
- Ethical : Follow institutional review boards (IRB) for studies involving human tissues or animal models.
- Relevant : Align with public health priorities (e.g., hepatotoxicity risk assessment) .
Q. What bioinformatics tools are recommended for integrating multi-omics data in this compound research?
- Pathway analysis : Use KEGG, Reactome, or Ingenuity Pathway Analysis (IPA) to link metabolites to biological pathways.
- Network modeling : Apply Cytoscape for protein-protein interaction networks.
- Data repositories : Deposit raw omics data in public databases (e.g., MetaboLights, GEO) .
Q. Ethical and Reporting Standards
Q. How to ensure compliance with ethical guidelines in toxicology studies involving this compound?
- Animal studies : Adhere to ARRIVE 2.0 guidelines for reporting, including humane endpoints and anesthesia protocols.
- Human tissue : Obtain informed consent and IRB approval for primary cell lines.
- Data transparency : Share negative results to avoid publication bias .
Q. What are the key elements of a rigorous discussion section in publications on this compound?
属性
CAS 编号 |
64660-85-1 |
---|---|
分子式 |
C11H16N2O3S |
分子量 |
256.32 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-[[(1R)-7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C11H16N2O3S/c12-8(11(15)16)6-17-9-2-4-13-3-1-7(5-14)10(9)13/h1,3,8-9,14H,2,4-6,12H2,(H,15,16)/t8-,9+/m0/s1 |
InChI 键 |
SQSGSRJUBPDLGK-DTWKUNHWSA-N |
SMILES |
C1CN2C=CC(=C2C1SCC(C(=O)O)N)CO |
手性 SMILES |
C1CN2C=CC(=C2[C@@H]1SC[C@@H](C(=O)O)N)CO |
规范 SMILES |
C1CN2C=CC(=C2C1SCC(C(=O)O)N)CO |
同义词 |
7-cysteinyldehydro-retronecine 7-cysteinyldehydroretronecine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。